![molecular formula C6H6BF2O5P B11763489 (4-Borono-3,5-difluorophenyl)phosphonic acid](/img/structure/B11763489.png)
(4-Borono-3,5-difluorophenyl)phosphonic acid
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Overview
Description
(4-Borono-3,5-difluorophenyl)phosphonic acid is a chemical compound with the molecular formula C6H6BF2O5P and a molecular weight of 237.89 g/mol . This compound is characterized by the presence of boron, fluorine, and phosphonic acid groups attached to a phenyl ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Borono-3,5-difluorophenyl)phosphonic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Borono-3,5-difluorophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron and phosphorus.
Reduction: Reduction reactions can modify the boron and phosphorus groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized phenylphosphonic acids .
Scientific Research Applications
Organic Synthesis
(4-Borono-3,5-difluorophenyl)phosphonic acid is primarily used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This application is essential in the development of pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the efficacy of this compound in synthesizing complex organic molecules through Suzuki-Miyaura reactions, showcasing its utility in generating diverse chemical libraries for drug discovery.
Biological Studies
Research is ongoing to explore the biological activities of this compound. Its unique structure allows it to interact with various biomolecules, making it a candidate for therapeutic applications.
Mechanism of Action:
The boron atom can form stable complexes with biological targets, while the phosphonic acid group participates in hydrogen bonding and ionic interactions. This interaction profile enhances its effectiveness in biochemical assays.
Antimicrobial Activity:
Studies indicate that this compound exhibits antimicrobial properties against pathogens by disrupting protein synthesis mechanisms. For instance, it has shown significant inhibition against Escherichia coli.
Material Science
In material science, this compound is utilized in the development of advanced materials and catalysts due to its unique structural features that enhance reactivity and stability.
The biological activity of this compound is attributed to its ability to inhibit certain enzymes involved in metabolic pathways. For example:
- Inhibition of Enzymatic Activity: It has been shown to inhibit leucyl-tRNA synthetase, crucial for protein synthesis in microorganisms.
- Potential Anti-Cancer Properties: Preliminary research suggests that this compound can modulate cellular signaling pathways involved in cancer progression.
Case Studies
- Antimicrobial Activity Against E. coli : A study indicated that derivatives of boronic acids, including this compound, significantly inhibited E. coli growth by targeting bacterial protein synthesis machinery.
- Potential Anti-Cancer Properties : Research has shown that phosphonic acids can affect signaling pathways related to cancer progression. The unique structure of this compound may enhance its effectiveness as an anti-cancer agent.
Mechanism of Action
The mechanism of action of (4-Borono-3,5-difluorophenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The boron and phosphonic acid groups can form strong bonds with various substrates, facilitating chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the phosphonic acid group.
Phenylphosphonic acid: Contains the phosphonic acid group but lacks boron and fluorine atoms.
4-Borono-3-fluorophenyl)phosphonic acid: Similar but with only one fluorine atom.
Uniqueness
(4-Borono-3,5-difluorophenyl)phosphonic acid is unique due to the combination of boron, fluorine, and phosphonic acid groups on a single phenyl ring. This unique structure imparts distinct chemical properties, making it highly versatile in various applications .
Biological Activity
(4-Borono-3,5-difluorophenyl)phosphonic acid is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring boron, fluorine, and phosphonic acid groups, lends it distinct properties that contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
- Molecular Formula: C₆H₆BF₂O₅P
- Molecular Weight: 237.89 g/mol
- IUPAC Name: this compound
Property | Value |
---|---|
Molecular Formula | C₆H₆BF₂O₅P |
Molecular Weight | 237.89 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The boron atom can form stable complexes with various biological targets, while the phosphonic acid group can participate in hydrogen bonding and ionic interactions. This interaction profile makes it an effective reagent in biochemical assays and potential therapeutic applications.
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, boronic acids are known to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms .
- Antimicrobial Properties: Studies indicate that boron-containing compounds exhibit antimicrobial activity against a range of pathogens by disrupting their protein synthesis mechanisms .
Applications in Scientific Research
This compound has several notable applications:
- Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is critical in the synthesis of pharmaceuticals and agrochemicals.
- Biological Studies: The compound is investigated for its potential as a therapeutic agent due to its unique chemical properties. Research is ongoing to explore its efficacy against various diseases, including cancer and infectious diseases .
- Material Science: Its unique structure allows for applications in the development of advanced materials and catalysts.
Case Studies
- Antimicrobial Activity Against E. coli: A study demonstrated that derivatives of boronic acids, including this compound, showed significant inhibition of E. coli growth by targeting the bacterial protein synthesis machinery .
- Potential Anti-Cancer Properties: Preliminary research suggests that phosphonic acids can affect cellular signaling pathways involved in cancer progression. The unique structure of this compound may enhance its effectiveness as an anti-cancer agent by modulating these pathways .
Properties
Molecular Formula |
C6H6BF2O5P |
---|---|
Molecular Weight |
237.89 g/mol |
IUPAC Name |
(4-borono-3,5-difluorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6BF2O5P/c8-4-1-3(15(12,13)14)2-5(9)6(4)7(10)11/h1-2,10-11H,(H2,12,13,14) |
InChI Key |
DARHFLHTLIZIPN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)P(=O)(O)O)F)(O)O |
Origin of Product |
United States |
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